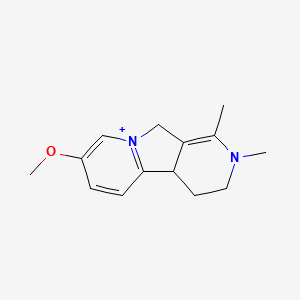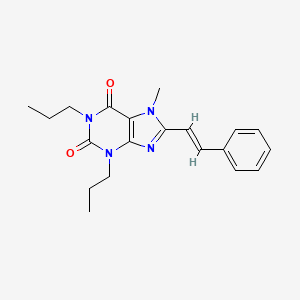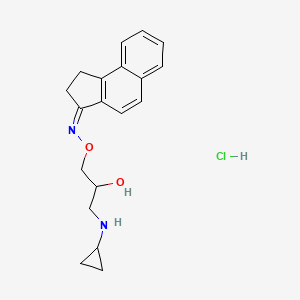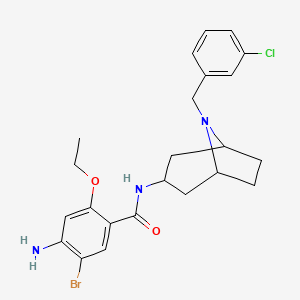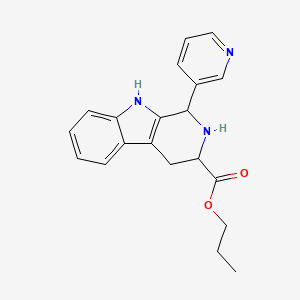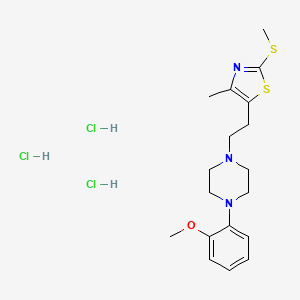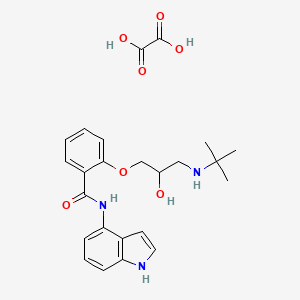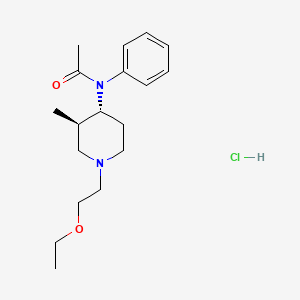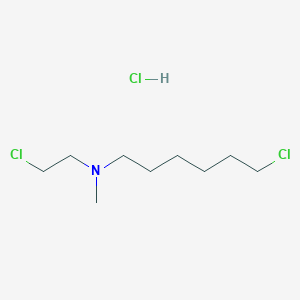
Ciclotropium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclotropium is a recently developed parasympathicolytic agent, which means it inhibits the parasympathetic nervous system. It is a quaternary ammonium compound with anticholinergic activity, primarily used to treat gastrointestinal or biliary colics and dysmenorrhea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ciclotropium are not extensively documented. Typically, the production of such compounds involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Ciclotropium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .
Aplicaciones Científicas De Investigación
Ciclotropium has several scientific research applications, including:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects in treating gastrointestinal disorders and dysmenorrhea.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
Ciclotropium exerts its effects by inhibiting the parasympathetic nervous system. It acts as an antagonist to muscarinic receptors, particularly the M3 receptors, which are involved in smooth muscle contraction. By blocking these receptors, this compound induces relaxation of smooth muscles, thereby alleviating symptoms associated with gastrointestinal and biliary colics .
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Tiotropium: A long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).
Uniqueness
Ciclotropium is unique due to its specific action on gastrointestinal and biliary colics and its relatively recent development compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
764602-65-5 |
|---|---|
Fórmula molecular |
C24H36NO2+ |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25? |
Clave InChI |
WNMNMBROVJBYLM-CFKXAFPQSA-N |
SMILES isomérico |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


